REACTION_CXSMILES
|
[C:1]([C:3]([CH3:10])([CH3:9])[C:4]([O:6]CC)=O)#[N:2].CC(C)C(=O)[CH2:14][C:15]#[N:16]>>[CH3:10][C:3]([CH3:9])([C:4](=[O:6])[CH2:14][C:15]#[N:16])[C:1]#[N:2]
|
Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
|
C(#N)C(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
CC(C(CC#N)=O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
CC(C#N)(C(CC#N)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |